Product packaging for 5-(2-Bromophenyl)-5-oxovaleric acid(Cat. No.:CAS No. 124576-25-6)

5-(2-Bromophenyl)-5-oxovaleric acid

Cat. No.: B050277
CAS No.: 124576-25-6
M. Wt: 271.11 g/mol
InChI Key: UBVADNGAAQDTJS-UHFFFAOYSA-N
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Description

5-(2-Bromophenyl)-5-oxovaleric acid is a high-purity synthetic building block of significant value in medicinal chemistry and organic synthesis. This bifunctional compound features both a 2-bromophenyl ketone and a carboxylic acid terminus, making it a versatile precursor for the construction of more complex molecular architectures. Its primary research application lies in the synthesis of diverse heterocyclic compounds, particularly via its use as a key fragment in cyclization reactions. The bromophenyl moiety serves as an excellent handle for further functionalization through cross-coupling methodologies, such as Suzuki, Stille, or Heck reactions, enabling the introduction of diverse aromatic and heteroaromatic systems. Concurrently, the carboxylic acid group can be readily converted to amides, esters, or used to create peptide-like bonds, or it can participate in intramolecular cyclizations to form lactones or other constrained scaffolds. Researchers utilize this compound extensively in the design and development of targeted libraries for high-throughput screening, as well as in the rational synthesis of potential pharmacologically active molecules, including enzyme inhibitors and receptor modulators. Its structure is particularly relevant for projects aiming to incorporate a benzophenone-like core, which can be exploited in photoaffinity labeling studies for target identification, or a biphenyl system, a common motif in many drug classes. This reagent is provided exclusively for research purposes to support innovation in drug discovery and chemical biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11BrO3 B050277 5-(2-Bromophenyl)-5-oxovaleric acid CAS No. 124576-25-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-bromophenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c12-9-5-2-1-4-8(9)10(13)6-3-7-11(14)15/h1-2,4-5H,3,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVADNGAAQDTJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564180
Record name 5-(2-Bromophenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124576-25-6
Record name 5-(2-Bromophenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Classification and Nomenclature of 5 2 Bromophenyl 5 Oxovaleric Acid

5-(2-Bromophenyl)-5-oxovaleric acid is a chemical compound that can be classified based on its constituent functional groups. It is a carboxylic acid, specifically a valeric acid derivative, which is a five-carbon carboxylic acid. The presence of a ketone group at the fifth carbon position (relative to the carboxylic acid) also categorizes it as a keto acid. Furthermore, the molecule contains a bromophenyl group, which is a benzene (B151609) ring substituted with a bromine atom, attached at the same carbon as the ketone. The "ortho-" or "2-" position of the bromine atom on the phenyl ring is a key structural feature.

The systematic IUPAC name for this compound is 5-(2-bromophenyl)-5-oxopentanoic acid . chemscene.com The name clearly delineates its structure: a pentanoic acid backbone with an oxo (ketone) group at the 5th carbon and a 2-bromophenyl substituent also at the 5th carbon. It is also commonly referred to as this compound. chemscene.com

Below is a table summarizing the key properties of this compound.

PropertyValue
Molecular FormulaC₁₁H₁₁BrO₃
Molecular Weight271.11 g/mol
CAS Number124576-25-6
Synonyms5-(2-Bromophenyl)-5-oxopentanoic acid

General Significance of β Keto Carboxylic Acids As Versatile Synthetic Intermediates

β-Keto acids, which contain a carbonyl group at the beta position relative to a carboxylic acid, are highly valuable intermediates in organic synthesis. researchgate.net Their utility stems from the reactivity of this specific arrangement of functional groups.

One of the most characteristic reactions of β-keto acids is their propensity to undergo decarboxylation upon heating, a process where they lose a molecule of carbon dioxide. masterorganicchemistry.com This reaction proceeds through a cyclic transition state and results in the formation of an enol, which then tautomerizes to the more stable ketone. This decarboxylation provides a strategic method for the synthesis of ketones.

The synthesis of β-keto acids can be achieved through various methods, with the Claisen condensation being a prominent example. fiveable.me This reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester, which can then be hydrolyzed to the corresponding β-keto acid. Other synthetic routes include the reaction of carboxylic acid dianions with acyl chlorides or esters, and the solvolysis of ketene (B1206846) dimers or enol ethers. tandfonline.com

The enolate ions generated from β-keto acids are crucial nucleophiles in many carbon-carbon bond-forming reactions. fiveable.me The presence of both the keto and carboxylic acid groups allows for a wide range of chemical transformations, making them versatile precursors for more complex molecules. researchgate.net

Importance of Ortho Bromophenyl Moieties in Modern Synthetic Transformations

The presence of a bromine atom on an aromatic ring, particularly at the ortho position to another substituent, provides a reactive handle for a multitude of modern synthetic transformations. Aryl bromides are key substrates in a variety of cross-coupling reactions , which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

For instance, the ortho-bromophenyl group can readily participate in reactions like the Suzuki, Heck, and Sonogashira couplings. These reactions, often catalyzed by transition metals like palladium or nickel, allow for the introduction of a wide array of substituents at the position of the bromine atom. rsc.org The steric bulk of the ortho-substituent can sometimes influence the reaction conditions required for efficient coupling. nih.gov

Recent advancements in catalysis have led to the development of dual catalytic systems, for example, combining nickel and cobalt catalysts, that can effectively couple sterically hindered aryl bromides, including those with ortho substituents. nih.gov Furthermore, catalytic asymmetric cross-coupling reactions of compounds containing α-bromo esters have been developed to produce α-aryl carboxylic acid derivatives with high enantioselectivity. organic-chemistry.org

The ortho-bromophenyl moiety is therefore a valuable functional group for the strategic construction of complex aromatic and heteroaromatic systems, which are prevalent in pharmaceuticals and other functional materials. nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive identification and structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are the most fundamental and widely used NMR techniques. For a molecule like 5-(2-Bromophenyl)-5-oxovaleric acid, these one-dimensional experiments are the first step in piecing together its structural puzzle.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The aromatic region of the spectrum is expected to show complex multiplets corresponding to the four protons on the disubstituted benzene (B151609) ring. The aliphatic portion of the molecule would display signals for the methylene (B1212753) protons of the valeric acid chain. The carboxylic acid proton would typically appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Key signals would include those for the carbonyl carbon of the ketone, the carboxylic acid carbon, the aromatic carbons (with the carbon attached to the bromine atom showing a characteristic shift), and the aliphatic carbons of the valeric acid chain.

Hypothetical NMR Data for this compound:

¹H NMR Hypothetical Chemical Shift (ppm) Multiplicity Integration Assignment
H-3', H-4', H-5', H-6'7.20 - 7.80m4HAr-H
H-43.10t2H-CH₂-CO-
H-22.50t2H-CH₂-COOH
H-32.00p2H-CH₂-CH₂-CH₂-
COOH12.00br s1H-COOH
¹³C NMR Hypothetical Chemical Shift (ppm) Assignment
C=O (ketone)198.0C5
C=O (acid)178.0C1
Aromatic C125.0 - 140.0C1'-C6'
Aliphatic C20.0 - 40.0C2, C3, C4

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would establish the proton-proton coupling networks. For instance, it would show correlations between the adjacent methylene groups in the valeric acid chain, confirming their sequence.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the aliphatic chain to the bromophenyl ring via the ketone group. For example, correlations would be expected between the protons on the C4 methylene group and the carbonyl carbon (C5), as well as the aromatic carbons.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to gain insights into its structure through fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like carboxylic acids. In ESI-MS, the sample is ionized by creating a fine spray of charged droplets, resulting in the formation of protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. For this compound, one would expect to observe a prominent ion corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This precision allows for the determination of the elemental formula of the compound, confirming the presence of bromine through its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). This would provide unequivocal confirmation of the molecular formula C₁₁H₁₁BrO₃.

Fast Atom Bombardment (FAB) is another soft ionization technique where the sample, dissolved in a non-volatile matrix, is bombarded with a high-energy beam of atoms. While largely superseded by ESI and MALDI for many applications, FAB-MS can also be used to obtain molecular weight information and observe fragmentation patterns that can aid in structural elucidation.

Expected Mass Spectrometry Data:

TechniqueIonExpected m/z
ESI-MS (+)[C₁₁H₁₁BrO₃+H]⁺271.99, 273.99
ESI-MS (-)[C₁₁H₁₁BrO₃-H]⁻269.98, 271.98
HRMS[M+H]⁺271.9919, 273.9898 (Calculated)

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, which reveals the vibrational frequencies of the chemical bonds. For this compound, the IR spectrum provides definitive evidence for its key structural features: a carboxylic acid and a ketone.

The presence of the carboxylic acid group is characterized by a broad absorption band in the region of 2500-3300 cm⁻¹, which is due to the O-H stretching vibration. The carbonyl (C=O) stretch of the carboxylic acid typically appears around 1710 cm⁻¹. The ketone carbonyl group, being conjugated with the aromatic ring, will also exhibit a strong absorption band, generally in the range of 1680-1700 cm⁻¹. The C-Br stretching vibration can be observed in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 1: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
Carboxylic AcidO-H Stretch2500-3300 (broad)
Carboxylic AcidC=O Stretch~1710
KetoneC=O Stretch1680-1700
Aromatic RingC=C Stretch1450-1600
Alkyl ChainC-H Stretch2850-2960
Bromo-ArylC-Br Stretch500-600

Chromatographic Techniques for Separation and Purity Profiling

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for determining the purity of a compound and for quantitative analysis. In a typical HPLC analysis of this compound, a reversed-phase column (e.g., C18) would be used with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). The compound is detected using a UV detector, often set at a wavelength where the aromatic ring exhibits strong absorbance. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Since this compound is a chiral molecule, it can exist as two enantiomers. Chiral HPLC is a specialized form of HPLC used to separate these enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. By comparing the peak areas of the two enantiomers, the enantiomeric excess (ee) of a sample can be accurately determined. This is particularly crucial in pharmaceutical research, where the biological activity of the two enantiomers can differ significantly.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This powerful technique is invaluable for analyzing complex mixtures and identifying impurities or degradation products. In the context of this compound, LC-MS can be used to identify byproducts from its synthesis or to study its stability under various conditions. The mass spectrometer provides the molecular weight of the parent compound and any related substances, aiding in their structural elucidation.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of chemical reactions and for the qualitative analysis of reaction mixtures. For this compound, a TLC plate coated with silica (B1680970) gel can be used as the stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (such as ethyl acetate (B1210297) or methanol). The spots on the TLC plate can be visualized under UV light or by staining with a suitable reagent. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to identify the compound.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a process where a sample of a chemical compound is analyzed for its elemental composition. The results are used to determine the empirical formula of the compound. For this compound, with a molecular formula of C₁₁H₁₁BrO₃, the theoretical elemental composition can be calculated.

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.0111132.1148.74%
HydrogenH1.011111.114.09%
BromineBr79.90179.9029.47%
OxygenO16.00348.0017.71%

Experimental values obtained from elemental analysis of a pure sample should closely match these theoretical percentages, thereby confirming the empirical formula of the compound.

X-ray Diffraction Analysis for Solid-State Molecular Structure Determination

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published single-crystal X-ray diffraction data for this compound. Consequently, detailed experimental values for its crystal system, space group, unit cell dimensions, and atomic coordinates are not available at this time.

In the hypothetical case of a future X-ray crystallographic analysis of this compound, several structural features would be of significant interest. The conformation of the valeric acid chain relative to the bromophenyl ring would be a key aspect. The dihedral angle between the plane of the phenyl ring and the plane of the ketone group would define the degree of twist in the molecule.

The presence of the bromine atom on the phenyl ring introduces the possibility of halogen bonding. This is a non-covalent interaction where the electrophilic region of the halogen atom interacts with a nucleophilic site, such as an oxygen atom from a neighboring molecule. The interplay between hydrogen bonding and potential halogen bonding would be a key determinant of the resulting crystal structure.

While specific experimental data is not available, a hypothetical data table for the crystallographic analysis of this compound would include the parameters listed below.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical FormulaC₁₁H₁₁BrO₃
Formula Weight271.11 g/mol
Crystal SystemTo be determined
Space GroupTo be determined
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
Volume (ų)To be determined
Z (molecules/unit cell)To be determined
Calculated Density (g/cm³)To be determined
Absorption Coeff. (mm⁻¹)To be determined
F(000)To be determined
Crystal Size (mm³)To be determined
RadiationTo be determined
Temperature (K)To be determined
2θ range for data collection (°)To be determined
Reflections collectedTo be determined
Independent reflectionsTo be determined
R_intTo be determined
R1 [I > 2σ(I)]To be determined
wR2 (all data)To be determined

The detailed research findings that would be derived from such an analysis would provide invaluable insights into the solid-state behavior of this compound, contributing to a more complete understanding of its chemical and physical properties. The scientific community awaits the results of future crystallographic studies on this and related compounds.

Computational Chemistry and Theoretical Investigations of 5 2 Bromophenyl 5 Oxovaleric Acid

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. An MD simulation of 5-(2-bromophenyl)-5-oxovaleric acid would provide a detailed picture of its dynamic behavior, including conformational changes and interactions with its environment. researchgate.net

Mechanistic Insights through Computational Modeling

Computational modeling can be a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the most likely pathway from reactants to products.

For any given chemical reaction, the transition state is the highest energy point on the reaction pathway. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction's kinetics, as the energy of the transition state determines the activation energy of the reaction.

For this compound, one could computationally investigate various reactions, such as its synthesis or its participation in further chemical transformations. For example, in a reaction involving the carboxylic acid group, computational modeling could be used to locate the transition state for proton transfer or esterification. Similarly, reactions involving the ketone or the bromophenyl group could be studied to understand their mechanisms in detail.

Elucidation of Reaction Pathways and Energy Profiles

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, intermediates, and the associated energy barriers. For this compound, theoretical studies can elucidate the mechanisms of its various potential transformations.

One area of interest is the intramolecular cyclization reactions. For instance, the formation of a cyclic hemiketal or subsequent dehydration to a furan (B31954) or pyran derivative can be modeled. Density Functional Theory (DFT) calculations, often at the B3LYP level with a suitable basis set like 6-31G(d,p), can be employed to locate the transition state geometries and calculate the activation energies for these pathways. nih.gov Such studies would reveal the kinetic and thermodynamic favorability of different cyclization routes.

Another significant reaction pathway for γ-keto acids is decarboxylation. rsc.org Theoretical investigations can model the concerted and stepwise mechanisms of decarboxylation, determining the rate-limiting steps and the influence of the 2-bromophenyl substituent on the reaction energetics. The energy profile for the cleavage of the C-C bond between the carbonyl group and the adjacent methylene (B1212753) group can be calculated, providing insights into the stability of the resulting intermediates.

Furthermore, reactions involving the aromatic ring, such as nucleophilic aromatic substitution of the bromine atom, can be computationally explored. The energy profiles for different nucleophilic attack pathways (ortho, meta, para to the keto-acyl group) can be compared to predict regioselectivity.

Table 1: Hypothetical Energy Profile for a Proposed Reaction Pathway of this compound

StepSpeciesRelative Energy (kcal/mol)Method/Basis Set
1. ReactantThis compound0.0B3LYP/6-311+G(d,p)
2. Transition State 1Intramolecular Cyclization TS+25.3B3LYP/6-311+G(d,p)
3. IntermediateCyclic Hemiketal Intermediate+8.5B3LYP/6-311+G(d,p)
4. Transition State 2Dehydration TS+35.1B3LYP/6-311+G(d,p)
5. ProductCyclized Dehydrated Product-5.2B3LYP/6-311+G(d,p)
Note: This table presents hypothetical data for illustrative purposes, as specific experimental or computational studies on this exact reaction for this compound are not readily available. The values are representative of typical energy profiles for such reactions.

Structure-Reactivity Relationship Studies from Computational Data

Computational methods provide a quantitative framework for understanding how the structure of a molecule influences its reactivity, often through Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov For this compound, computational data can be used to derive descriptors that correlate with its chemical behavior.

The presence of the bromine atom and the keto-carbonyl group significantly influences the electronic distribution and, consequently, the reactivity of the molecule. The electron-withdrawing nature of the bromine atom and the carbonyl group can be quantified using calculated parameters such as Natural Bond Orbital (NBO) charges and electrostatic potential maps. These descriptors can help predict the most likely sites for nucleophilic or electrophilic attack. For example, the carbon atom of the carbonyl group is expected to have a significant positive partial charge, making it a prime target for nucleophiles.

Structure-activity relationship studies can also be extended to a series of related compounds, where the bromo-substituent is moved to different positions on the phenyl ring or replaced by other functional groups. rsc.org By calculating properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, a reactivity trend can be established. A lower LUMO energy generally indicates a higher susceptibility to nucleophilic attack.

Table 2: Calculated Electronic Properties and Their Implied Reactivity for this compound

DescriptorCalculated Value (Hypothetical)Implication for Reactivity
HOMO Energy-6.8 eVRelates to the ability to donate electrons.
LUMO Energy-1.5 eVRelates to the ability to accept electrons; lower values indicate higher electrophilicity.
Dipole Moment3.2 DInfluences solubility and intermolecular interactions.
NBO Charge on Carbonyl C+0.55 eIndicates a strong electrophilic site.
NBO Charge on Aromatic C-Br+0.10 eSuggests a potential site for nucleophilic substitution.
Note: These values are hypothetical and serve to illustrate the types of data generated from computational studies and their use in interpreting reactivity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry, particularly DFT, has become a reliable tool for the prediction of spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, which are then converted to chemical shifts. acs.org

For this compound, theoretical calculations can predict the ¹H and ¹³C NMR spectra. This process typically involves:

Conformational Analysis: Identifying the low-energy conformers of the molecule, as the observed NMR spectrum is a population-weighted average of the spectra of individual conformers.

Geometry Optimization: Optimizing the geometry of each conformer using a DFT method (e.g., B3LYP/6-31G(d)).

NMR Calculation: Performing GIAO-DFT calculations (e.g., at the mPW1PW91/6-31+G(d,p) level) on the optimized geometries to obtain the isotropic shielding values. nih.gov

Chemical Shift Prediction: Referencing the calculated shielding values to a standard, typically Tetramethylsilane (TMS), which is also calculated at the same level of theory.

These predicted spectra can be invaluable for confirming the structure of the synthesized compound and for assigning ambiguous peaks in the experimental spectrum. The accuracy of the prediction depends on the level of theory, basis set, and the inclusion of solvent effects, often modeled using continuum models like the Polarizable Continuum Model (PCM). nih.gov

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomPredicted Chemical Shift (ppm) (GIAO-DFT)Experimental Chemical Shift (ppm) (Hypothetical)
Carbonyl (C=O)198.5199.2
Carboxyl (COOH)178.2179.0
C-Br (Aromatic)121.8122.5
C-ipso (Aromatic)139.5140.1
CH₂ (alpha to C=O)33.133.8
CH₂ (beta to C=O)20.421.1
CH₂ (gamma to COOH)28.729.3
Note: This table contains hypothetical data to demonstrate the typical correlation between predicted and experimental NMR data. The level of agreement shown is representative of what can be achieved with modern computational methods.

Emerging Research Directions and Future Innovations in Synthesis and Application

Development of More Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. google.com For the synthesis of γ-keto acids like 5-(2-Bromophenyl)-5-oxovaleric acid, several greener methodologies are being explored.

Traditional synthesis routes, such as Friedel-Crafts acylation, often rely on stoichiometric amounts of Lewis acid catalysts and halogenated solvents, which pose environmental concerns. masterorganicchemistry.com Emerging sustainable alternatives focus on minimizing these drawbacks. For instance, magnesium-mediated reductive carboxylation of aryl vinyl ketones using carbon dioxide offers an eco-friendly pathway to γ-keto carboxylic acids. organic-chemistry.org This method is advantageous due to its mild conditions and the use of readily available reagents.

Microwave-assisted organic synthesis (MAOS) represents another significant green approach. This technique can dramatically reduce reaction times, increase product yields, and sometimes improve selectivity compared to conventional heating. google.com The application of microwave irradiation to catalyst-free Friedel-Crafts α-ketoacylation reactions, proceeding through highly reactive α-keto ketene (B1206846) intermediates, showcases a fast and efficient green methodology. nih.gov

Mechanochemistry , which involves conducting reactions in the solid state with minimal or no solvent, is also a promising avenue. rsc.orgrsc.org Ball-milling techniques have been successfully used for the synthesis of various organic compounds, including the preparation of Grignard reagents in the air, which could be adapted for reactions involving precursors to this compound. organic-chemistry.org These solvent-free or low-solvent methods reduce the generation of volatile organic compound (VOC) waste, aligning with key green chemistry principles. rsc.orgbeilstein-journals.org

Future research will likely focus on combining these approaches, for example, by using bio-derived solvents or developing catalytic systems that operate efficiently under mechanochemical or microwave conditions to produce this compound and its derivatives.

Exploration of Novel Catalytic Systems for Specific Transformations

The development of novel catalysts is central to advancing the synthesis of complex molecules like this compound. Research is focused on catalysts that offer higher efficiency, selectivity, and sustainability.

For the key Friedel-Crafts acylation step often used to synthesize aryl ketones, research is moving beyond traditional catalysts like AlCl₃. Rare-earth metal triflates, such as Scandium(III) or Europium(III) triflates, have emerged as highly active Lewis acid catalysts for the acylation of aromatic compounds with carboxylic acids or anhydrides. capes.gov.brwikipedia.org These catalysts can be used in smaller quantities and sometimes recycled, offering a greener alternative.

Transition-metal catalysis also opens up new synthetic routes. Gold(III)-catalyzed hydration of alkynoates provides a mild, atom-economical, one-step synthesis of γ-keto esters, which are direct precursors to γ-keto acids. nih.gov Similarly, rhodium(I) complexes have been used for the synthesis of oxo acid derivatives from aldehydes and ω-alkenoic acids. organic-chemistry.org

The table below summarizes some novel catalytic approaches relevant to the synthesis of γ-keto acids and their precursors.

Catalytic SystemReaction TypeSubstratesKey Advantages
Eu(NTf₂)₃ Friedel-Crafts AcylationAromatic compounds, Carboxylic acidsHighly active Lewis acid, potential for recycling. capes.gov.br
Au(III) salts Hydration3-AlkynoatesMild conditions, atom-economical, high yields. nih.gov
Rh(I) complexes HydroacylationAldehydes, ω-Alkenoic acidsDirect synthesis of oxo derivatives. organic-chemistry.org
Iron Nanoparticles Oxidative Willgerodt–KindlerMethyl ketones, SulfurSolvent-free potential, use of inexpensive metal. rsc.org

Future innovations will likely involve the design of multifunctional catalysts that can orchestrate tandem or cascade reactions, enabling the synthesis of complex derivatives of this compound in fewer steps and with greater control.

Integration into Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, is revolutionizing the pharmaceutical and chemical industries. beilstein-journals.orgbohrium.com This technology offers superior control over reaction parameters, enhanced safety, and easier scalability, making it highly suitable for the production of active pharmaceutical ingredients (APIs) and their intermediates. beilstein-journals.orgbohrium.commdpi.comrsc.org

The synthesis of γ-keto acids and their derivatives can be significantly improved by integrating them into continuous manufacturing processes. acs.org For example, multi-step syntheses that are cumbersome in batch, involving the isolation of potentially unstable intermediates, can be streamlined in a flow system. mdpi.comrsc.org A continuous process might involve the initial Friedel-Crafts acylation in one reactor module, followed by immediate introduction into a second module for a subsequent transformation, such as reduction or derivatization of the keto or acid group. acs.orgthieme-connect.de

Key benefits of applying flow chemistry to the synthesis of compounds like this compound include:

Enhanced Safety: Handling of hazardous reagents and exothermic reactions is safer in the small volumes of a flow reactor.

Improved Reproducibility and Control: Precise control over temperature, pressure, and residence time leads to more consistent product quality. beilstein-journals.org

Process Intensification: Reactions can often be conducted at higher temperatures and pressures than in batch, leading to significantly faster reaction rates. acs.org

Automation: Fully automated systems can operate for extended periods, increasing productivity and reducing labor costs. bohrium.com

Patents and research have described the use of membrane reactors and other advanced flow technologies for the continuous production of APIs, a strategy directly applicable to derivatives of this compound. google.com As the industry continues to move away from traditional batch manufacturing, developing a robust continuous flow synthesis for this valuable building block will be a key research direction. bohrium.com

Discovery of Underexplored Chemo-, Regio-, and Stereoselective Reactions

The presence of multiple reactive sites in this compound—the ketone, the carboxylic acid, and the aryl bromide—makes selective transformations a significant challenge and a rich area for research. bldpharm.com The discovery of new reactions that can target one functional group with high chemo-, regio-, and stereoselectivity is crucial for unlocking its full synthetic potential.

Chemoselectivity involves differentiating between the ketone and carboxylic acid groups. For example, selective reduction of the ketone to a hydroxyl group without affecting the carboxylic acid can be achieved using specific reagents like sodium borohydride (B1222165), while stronger reducing agents like lithium aluminum hydride would likely reduce both groups. youtube.com

Regioselectivity is pertinent in reactions involving the aromatic ring. The bromine atom directs electrophilic substitution to the ortho and para positions, but its inherent reactivity also allows for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) specifically at the carbon-bromine bond, leaving the rest of the molecule intact.

Stereoselectivity is perhaps the most exciting frontier, particularly in the synthesis of chiral molecules. The γ-keto acid structure is an ideal precursor for chiral γ-lactones, which are important structural motifs in many bioactive natural products. rsc.orgrsc.org Ruthenium-catalyzed asymmetric transfer hydrogenation of racemic γ-keto carboxylic acids can produce chiral γ-lactones with high diastereoselectivity and excellent enantioselectivity (up to >20:1 dr and 99% ee). rsc.orgrsc.org This dynamic kinetic resolution process involves a reduction of the ketone followed by spontaneous intramolecular cyclization (lactonization).

Selectivity TypePotential ReactionProduct TypeSignificance
Chemoselective Selective Ketone Reductionγ-Hydroxy-carboxylic acidAccess to bifunctional building blocks.
Regioselective Palladium-catalyzed Cross-Coupling5-(2-Arylphenyl)-5-oxovaleric acidSynthesis of complex biaryl structures. nih.gov
Stereoselective Asymmetric Hydrogenation/LactonizationChiral γ-butyrolactonesAccess to enantiomerically pure bioactive scaffolds. rsc.orgrsc.orgresearchgate.net

Future research will focus on developing new catalytic systems that provide even greater control over these selective transformations, enabling the efficient and asymmetric synthesis of a wide range of complex molecules from the this compound scaffold. nih.govacs.orgnih.gov

Potential for Application in Advanced Materials Science or Supramolecular Chemistry

The unique structure of this compound makes it an intriguing candidate for applications in materials science and supramolecular chemistry. Its bifunctional nature, possessing both a carboxylic acid and a ketone, along with a reactive aryl bromide handle, allows for its incorporation into larger molecular architectures.

In advanced materials science , this compound could serve as a monomer for the synthesis of novel polymers. abo.fi The carboxylic acid can participate in condensation polymerization with diols or diamines to form polyesters or polyamides, respectively. The ketone and the bromo-phenyl group would then be pendant groups along the polymer chain, offering sites for post-polymerization modification. For example, the ketone could be used for cross-linking, while the aryl bromide could be functionalized via polymer-analogous coupling reactions. This could lead to the development of functional polymers with tailored properties for applications in drug delivery, specialty coatings, or electronic materials. cuni.cz

In supramolecular chemistry , the carboxylic acid group is a well-known functional group for forming strong and directional hydrogen bonds. This allows the molecule to self-assemble into higher-order structures like dimers, chains, or networks. The interplay of hydrogen bonding from the acid, dipole-dipole interactions from the ketone, and potential halogen bonding from the bromide could lead to the formation of complex and functional supramolecular assemblies or liquid crystals. Such systems are of interest for creating "smart" materials that respond to external stimuli. The ability of synthetic receptors to bind to specific functional groups also opens up possibilities for using this molecule in host-guest chemistry, potentially for sensing or detoxification applications. mdpi.com

While direct applications of this compound in these fields are not yet widely reported, its structural motifs are analogous to building blocks used in the construction of metal-organic frameworks (MOFs) and other porous materials. The exploration of its potential as a linker in such materials represents a promising, albeit underexplored, research avenue.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(2-Bromophenyl)-5-oxovaleric acid in academic research?

  • Methodological Answer : Synthesis typically involves alkylation or esterification reactions. For example, analogous compounds like ethyl 5-aryl-5-oxovalerates are synthesized via esterification of the corresponding oxovaleric acid using ethanol and acid catalysts (e.g., H₂SO₄) under reflux . Microwave-assisted synthesis (e.g., 150°C, 14.4 bar pressure) can enhance yields for derivatives, as demonstrated in triazole-thiol alkylation studies . Key steps include purification via recrystallization or column chromatography.

Q. How is the purity and structural integrity of this compound verified in laboratory settings?

  • Methodological Answer : Characterization employs:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and regiochemistry.
  • HPLC/GC-MS for purity assessment (>95% by area normalization) .
  • Melting point analysis and FTIR to validate functional groups (e.g., carbonyl at ~1700 cm⁻¹) .
  • Elemental analysis (C, H, Br) to verify stoichiometry .

Q. What are the critical physical properties of this compound for experimental design?

  • Methodological Answer : While direct data is limited, analogous oxovaleric acids exhibit:

PropertyExample Value (Related Compound)Source
Molecular Weight244.65 g/mol
LogP~2.75
Boiling Point>450°C
These properties inform solvent selection (e.g., polar aprotic solvents for reactions) and stability considerations (e.g., storage at 0–6°C for acid derivatives) .

Advanced Research Questions

Q. How can reaction yields for this compound derivatives be optimized in microwave-assisted synthesis?

  • Methodological Answer : Optimization strategies include:

  • Temperature control : 150°C maximizes reactivity while minimizing decomposition .
  • Catalyst screening : Acid catalysts (e.g., HCl) improve esterification efficiency .
  • Pressure modulation : 14.4 bar enhances reaction kinetics in closed systems .
  • Real-time monitoring : GC-MS tracks intermediate formation to adjust reaction time .

Q. What structure-activity relationship (SAR) insights exist for antimicrobial activity in this compound derivatives?

  • Methodological Answer : Studies on triazole derivatives with 2-bromophenyl groups reveal:

  • Alkyl chain length : Longer chains (e.g., decylthio) enhance antifungal activity (MIC: 12.5 µg/mL against Candida albicans) .
  • Substituent positioning : Electron-withdrawing groups (e.g., Br) improve membrane permeability .
  • Bioassay protocols : Serial dilution methods in Mueller-Hinton broth assess MICs, with positive controls (e.g., fluconazole) .

Q. How should researchers address contradictory data on reaction yields across different synthetic methods?

  • Methodological Answer : Contradictions arise from variables like solvent polarity, catalyst loading, or heating methods. Resolve via:

  • Reproducibility checks : Replicate conditions (e.g., microwave vs. conventional heating) .
  • Statistical analysis : Use ANOVA to compare yields under controlled parameters (e.g., temperature, time) .
  • Byproduct profiling : LC-MS identifies side products (e.g., hydrolyzed esters) affecting yield .

Q. What advanced spectroscopic techniques characterize reactive intermediates in this compound synthesis?

  • Methodological Answer :

  • In situ FTIR : Monitors carbonyl group transformations during esterification .
  • X-ray crystallography : Resolves regiochemical ambiguity in crystalline intermediates .
  • High-resolution MS : Confirms molecular ions (e.g., [M+H]⁺ at m/z 245.6 for C₁₁H₁₀BrFO₃) .

Data Contradiction Analysis

Q. Why do different studies report varying biological activities for structurally similar this compound derivatives?

  • Methodological Answer : Discrepancies stem from:

  • Assay variability : Differences in microbial strains or culture conditions .
  • Purity thresholds : Impurities (>2%) in test compounds skew activity results .
  • Solubility factors : Use of DMSO vs. aqueous buffers affects compound bioavailability .

Methodological Best Practices

  • Synthesis : Prioritize microwave-assisted methods for time-sensitive reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.